molecular formula C12H11NO3S B2842952 2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid CAS No. 879916-91-3

2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid

Cat. No. B2842952
M. Wt: 249.28
InChI Key: IPIMDELNVOEPIN-UHFFFAOYSA-N
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Description

2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid (DMDHCB) is a novel synthetic organic compound that has been studied extensively as a potential drug candidate for various medical applications. It has a unique chemical structure that contains a benzothiazole ring, a furo[3,2-e] ring, and a carboxylic acid side chain. DMDHCB has been studied for its potential as an anti-inflammatory, anticonvulsant, and anti-cancer agent.

Scientific Research Applications

Hydrogen Bonded Supramolecular Networks

One study discusses the hydrogen-bonded supramolecular networks in organic acid–base salts, particularly focusing on compounds assembled from 5,7-dimethyl-1,8-naphthyridine-2-amine with various carboxylic acids. These structures demonstrate how weak noncovalent interactions, such as hydrogen bonding, play a crucial role in forming stable supramolecular architectures, which could be relevant for designing materials with specific properties (Jin et al., 2011).

Sensing and Photophysical Properties

Another area of research involves benzothiazole derivatives, which have been shown to exhibit significant photophysical properties. A study on benzothiazole-based AIEgens (Aggregation-Induced Emission Luminogens) highlighted their application in sensing, demonstrating how structural modifications can impact their emission properties and sensing capabilities. This could suggest potential research directions for developing new sensors or materials for detecting environmental or biological changes (Li et al., 2018).

Supramolecular Architectures for Chemical Sensing

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks indicates their utility in luminescence sensing of chemicals, including benzaldehyde derivatives. These frameworks show selective sensitivity, making them promising candidates for developing advanced sensing materials (Shi et al., 2015).

Anticancer and Antimicrobial Activities

Studies on benzothiazole derivatives have explored their biological activities, including anticancer and antimicrobial properties. Although the focus here is not on drug use or dosage, the synthetic strategies and structural analysis of these compounds can provide valuable insights into designing molecules with potential therapeutic benefits (Prabhu et al., 2015).

properties

IUPAC Name

2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-5-9-7(16-11(5)12(14)15)3-4-8-10(9)13-6(2)17-8/h3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIMDELNVOEPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C3=C(CC2)SC(=N3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid

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